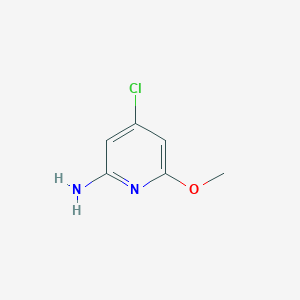

4-Chloro-6-methoxypyridin-2-amine

Beschreibung

Significance in Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-Amino-4-chloro-6-methoxypyrimidine serves as a crucial starting material for the development of novel therapeutic agents. chemimpex.com The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, and this particular derivative offers multiple reaction sites for chemical modification. researchgate.net Researchers have employed this compound in the synthesis of potential antiviral and anticancer agents. chemimpex.com The presence of the pyrimidine ring is significant as this core is found in numerous biologically active compounds, and derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties. wjarr.com The unique arrangement of functional groups on 2-Amino-4-chloro-6-methoxypyrimidine allows for targeted modifications to enhance biological activity and explore structure-activity relationships. chemimpex.com

Relevance in Agricultural Chemical Research

The application of 2-Amino-4-chloro-6-methoxypyrimidine extends to the agricultural sector, where it is a key intermediate in the formulation of herbicides and pesticides. chemimpex.com Notably, it is recognized as one of the two major metabolites formed during the degradation of chlorimuron-ethyl, a herbicide used for controlling broad-leaved weeds in crops like soybeans and maize. chemicalbook.comchemicalbook.com Its role as a nitrification inhibitor has also been noted, which can improve the efficiency of nitrogen-based fertilizers. sigmaaldrich.com The development of new agrochemicals is crucial for sustainable agriculture, and this compound contributes to the synthesis of agents that enhance crop protection and yield. chemimpex.com

Role as a Building Block for Bioactive Molecules

The utility of 2-Amino-4-chloro-6-methoxypyrimidine as a building block stems from its inherent reactivity and the versatile nature of the pyrimidine core. chemimpex.com The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is fundamental to its role in synthesizing a range of bioactive molecules. chemimpex.com For instance, it is a precursor in the synthesis of highly active herbicides and various active pharmaceutical ingredients. google.com The amino group also provides a site for further chemical elaboration, contributing to the structural diversity of the resulting compounds.

Historical Context of Pyrimidine and Aminopyrimidine Derivatives in Biological Systems

The history of pyrimidine derivatives is deeply rooted in the study of fundamental biological molecules. The pyrimidine ring system is a core component of nature, found in the nucleobases cytosine, thymine, and uracil, which are essential for DNA and RNA. researchgate.netwikipedia.org It is also present in thiamine (B1217682) (vitamin B1). wikipedia.org The systematic study of pyrimidines began in the late 19th century, with the first synthesis of a pyrimidine derivative reported in 1879. wikipedia.org

Aminopyrimidines, a subclass to which 2-Amino-4-chloro-6-methoxypyrimidine belongs, have also demonstrated significant biological importance. 2-Aminopyrimidine itself is a crucial heterocyclic compound that has garnered attention for its diverse chemical and biological properties. ijpsjournal.com Historically, the discovery of the biological roles of pyrimidine and its derivatives has paved the way for the synthesis of numerous therapeutic agents. researchgate.net For example, pyrimidine derivatives have been developed as antibacterial drugs, anticancer agents, and treatments for various other diseases. wjarr.comorientjchem.org This rich history underscores the continued interest in pyrimidine-based compounds in modern chemical and biological research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOGZABARPOLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies

Advanced Synthetic Routes for 2-Amino-4-chloro-6-methoxypyrimidine

Advanced synthetic methods have been developed to produce 2-Amino-4-chloro-6-methoxypyrimidine with high yield and purity, addressing the shortcomings of earlier processes that resulted in inadequate purity for economic viability. google.com

A notable process involves the reaction of 2-Amino-4,6-dichloropyrimidine (ADCP) with an alkali metal alkoxide or a combination of an alkali metal hydroxide (B78521) and an alcohol. google.com This method is particularly effective for producing 2-Amino-4-chloro-6-methoxypyrimidine. The reaction is a nucleophilic aromatic substitution (SNAr), where the alkoxide ion displaces one of the chlorine atoms on the pyrimidine (B1678525) ring. google.commdpi.com

The synthesis is conducted in a polar aprotic solvent or a mixture of such solvents. google.com Acetone (B3395972) is highlighted as a particularly suitable solvent for this reaction. google.com The process is effective within a temperature range of 5°C to 60°C. google.com For enhanced selectivity, a more controlled temperature range of 15°C to 40°C is preferred, with temperatures below approximately 20°C leading to particularly good results. google.com The general procedure involves initially charging the reactor with 2-Amino-4,6-dichloropyrimidine in the solvent, followed by the metered addition of the alkoxide, such as sodium methoxide (B1231860). google.com

Reaction Conditions for the Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Amino-4,6-dichloropyrimidine (ADCP) | google.com |

| Reagent | Alkali metal alkoxide (e.g., sodium methoxide) or alkali metal hydroxide/alcohol mixture | google.com |

| Solvent | Polar aprotic solvent (e.g., Acetone) | google.com |

| General Temperature Range | 5°C to 60°C | google.com |

| Preferred Temperature Range | 15°C to 40°C | google.com |

A key challenge in the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine is achieving high purity and minimizing the amount of unreacted 2-Amino-4,6-dichloropyrimidine. google.com The described process surprisingly achieves purities greater than 98% and yields exceeding 95%, with residual ADCP content below 0.2%. google.com A critical step for purification involves distilling off more than 30% of the solvent after the reaction is complete. The product is then precipitated by adding water, either during or after the distillation. google.com For further enhancement of quality, an activated carbon purification step can be employed, which results in a purely white product. google.com

The process is presented as a particularly economically viable and environmentally benign method. google.com The use of acetone as a solvent and water for precipitation contributes to its favorable environmental profile. google.com The high yields and purity reduce waste generation, further aligning with the principles of green chemistry. google.com

While the reaction of 2-Amino-4,6-dichloropyrimidine with a methoxide source is a primary route, other strategies for synthesizing similar pyrimidine structures exist. For instance, reacting 2-amino-4-chloro-pyrimidine with various substituted amines can be achieved using microwave assistance, which can accelerate reaction times. nih.gov Another approach starts from a different precursor, such as converting 2-Amino-6-methyl-4-pyrimidinol to 2-Amino-4-chloro-6-methylpyrimidine using a chlorinating agent like phosphorus oxychloride. chemicalbook.comtsijournals.com Less efficient historical methods include the reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with ammonia, which suffers from a lack of selectivity. google.com

For purification and structural analysis, single crystals of 2-Amino-4-chloro-6-methoxypyrimidine can be grown. nih.govresearchgate.net This is accomplished by dissolving the compound in hot ethanol. nih.govresearchgate.net The resulting solution is then allowed to cool slowly to room temperature. Over a period of several days, single crystals suitable for X-ray diffraction analysis precipitate from the solution. nih.govresearchgate.net This technique is crucial for confirming the molecular structure and studying intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.net

Alternative Synthetic Strategies

Derivatization and Functionalization Strategies

The core structure of 2-aminopyridine (B139424) serves as a versatile building block in organic synthesis. Its derivatives, including 4-Chloro-6-methoxypyridin-2-amine, can be modified through several strategies to create a diverse range of functionalized molecules. These strategies primarily target the exocyclic amino group and the pyridine (B92270) ring itself.

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jocpr.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com For aminopyridine derivatives, the 2-amino group readily participates in this reaction.

The synthesis of Schiff bases from various 2-aminopyridine derivatives and aromatic aldehydes, such as 3,4,5-trimethoxybenzaldehyde, can be achieved by refluxing equimolar amounts of the reactants in a solvent like absolute ethanol. tandfonline.comtandfonline.com The presence of an acid catalyst can facilitate the reaction. jocpr.com The stability of the resulting Schiff base is enhanced when using aromatic aldehydes due to effective conjugation. jconsortium.com

A general synthetic scheme involves reacting 2-aminopyridine derivatives with a substituted benzaldehyde. tandfonline.com The reaction kinetics and yields can vary depending on the specific substituents on both the pyridine and aldehyde rings.

Table 1: Synthesis of Schiff Bases from 2-Aminopyridine Derivatives

| 2-Aminopyridine Derivative | Aldehyde | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 3,4,5-Trimethoxybenzaldehyde | Ethanol | Reflux | (E)-N-(3,4,5-trimethoxybenzylidene)pyridin-2-amine | tandfonline.com |

| 2-Aminopyridine | Furfuraldehyde | Ethanol | Reflux, 3-4 hrs | Schiff base SB1 | tsijournals.com |

| 2-Aminopyridine | 2-Methoxybenzaldehyde | Ethanol | Reflux, 4 hrs | Schiff base of 2-aminopyridine and 2-methoxybenzaldehyde | researchgate.net |

| 2-Amino Pyridine | (mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Absolute Ethanol | Reflux, 6 hrs, Glacial Acetic Acid | N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine | jocpr.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of pyridin-2-amine derivatives. The Buchwald-Hartwig amination and Suzuki coupling are prominent examples.

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly effective for the arylation of aminopyridines. For instance, various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by reacting the corresponding aminopyrimidine with aryl bromides using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in refluxing toluene (B28343). nih.gov A practical method for the amination of 2-bromopyridines with volatile amines has also been developed using sealed tubes, providing access to secondary and tertiary aminopyridines. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The Suzuki coupling reaction creates C-C bonds between an organoboron compound (like a boronic acid) and an organohalide. This method has been used to synthesize highly substituted bipyridines and pyrazinopyridines from halogenated heteroaromatics bearing a primary amine group, without the need for protecting the amine. acs.orgworktribe.com For example, 4-chloro-6-methylpyrimidin-2-amine can undergo Suzuki coupling with pyridine-3-boronic acid using a Pd(II) catalyst and a base like Na2CO3 to yield 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. nih.gov

Table 2: Examples of Coupling Reactions on Pyridine/Pyrimidine Scaffolds

| Reaction Type | Substrates | Catalyst/Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromopyridines, Volatile Amines | Pd(0) or Pd(II) precursors | Sealed tube | Secondary/Tertiary Aminopyridines | nih.gov |

| Buchwald-Hartwig Amination | Aminopyrimidine, Aryl Bromides | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOtBu, Toluene, Reflux | N-Arylpyrimidin-2-amines | nih.gov |

| Suzuki Coupling | 4-Chloro-6-methylpyrimidin-2-amine, Pyridine-3-boronic acid | Dichlorobis(triphenylphosphine)Pd(II) | Na2CO3, Acetonitrile/Water, 78 °C | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

| Suzuki Coupling | Halogenated aromatics with primary amine, Pyridylboronic acids | Bis(triphenylphosphino)palladium dichloride | Na2CO3, 1,4-Dioxane, Reflux | Amino-substituted bipyridines | acs.org |

The fusion of imidazole (B134444) or indole (B1671886) rings onto the pyridin-2-amine framework leads to the formation of valuable heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]indoles.

Imidazo[1,2-a]pyridines are commonly synthesized by the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or through multicomponent reactions. acs.orgbio-conferences.orgsci-hub.se A prominent multicomponent approach is the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org This reaction can be catalyzed by various agents, including iodine or scandium triflate, and can even proceed under catalyst-free conditions in water. beilstein-journals.orgresearchgate.net

Pyrido[1,2-a]indoles can be synthesized through aryne annulation strategies. nih.govacs.org In this method, a suitably substituted 2-pyridine derivative, such as diethyl 2-(pyridin-2-ylmethylene)malonate (formed by condensing 2-pyridinecarboxaldehyde (B72084) with diethyl malonate), reacts with a benzyne (B1209423) precursor. nih.govacs.org The reaction proceeds via the initial attack of the pyridine nitrogen onto the aryne intermediate, followed by cyclization to form the pyrido[1,2-a]indole core. acs.org

Aromatic aldehydes are key substrates in the synthesis of these fused hybrids. In the context of imidazo[1,2-a]pyridine (B132010) synthesis, three-component reactions involving 2-aminopyridines, aromatic aldehydes, and a third component like an alkyne or isocyanide are particularly powerful. acs.orgresearchgate.net For example, a copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides an efficient route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net Similarly, rhodium(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters can yield pyrido[1,2-a]pyrimidin-4-ones through an in-situ imine formation followed by C-H activation. nih.gov

Table 3: Synthesis of Fused Hybrids from 2-Aminopyridine Derivatives

| Product Type | Reactants | Catalyst/Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)3, Microwave; or Catalyst-free in water | Groebke–Blackburn–Bienaymé reaction | bio-conferences.orgresearchgate.net |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuSO4/TsOH or other Cu catalysts | Three-component coupling | bio-conferences.orgresearchgate.net |

| Pyrido[1,2-a]indoles | 2-Pyridinecarboxaldehyde, Diethyl malonate, Benzyne precursor | Aryne annulation | Diethyl 2-(pyridin-2-ylmethylene)malonate | nih.govacs.org |

| Pyrido[1,2-a]pyrimidin-4-ones | 2-Aminopyridine, Aldehyde, Diazo ester | Rh(III) catalyst | In situ imine formation | nih.gov |

The amino group of this compound can react with carboxylic acids or their derivatives, such as 6-methoxynicotinoyl chloride, to form an amide bond. This is a fundamental transformation in medicinal chemistry for linking different molecular fragments.

The synthesis of N-(pyridin-2-yl)amides can be achieved through various methods. Traditional amide coupling involves activating a carboxylic acid (like a nicotinic acid derivative) with a coupling reagent, followed by reaction with the aminopyridine. However, dehydrative couplings with 2-aminopyridines can sometimes result in variable yields. An improved procedure involves using 2-aminopyridine-N-oxides as the amine component, which leads to a mild and high-yielding synthesis. researchgate.net

Alternative methods have been developed that avoid pre-activated carboxylic acids. One such approach is the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine via a selective oxidative cleavage of a C(O)–C(alkyl) bond. acs.org This reaction can be mediated by TBHP/TBAI in water, offering a green and mild methodology. acs.org Another strategy involves the reaction of α-bromoketones with 2-aminopyridine in toluene, promoted by I2 and TBHP, to form N-(pyridin-2-yl)amides through C-C bond cleavage. rsc.orgrsc.org

Table 4: Methods for N-(Pyridin-2-yl)amide Synthesis

| Starting Materials | Reagents/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Carboxylic Acid, 2-Aminopyridine-N-oxide | Dehydrative coupling agents | Various | Improved yields over standard 2-aminopyridine | researchgate.net |

| Ketones, 2-Aminopyridine | TBHP / TBAI | Water | Oxidative C-C bond cleavage | acs.org |

| α-Bromoketones, 2-Aminopyridine | I2 / TBHP | Toluene | Metal-free C-C bond cleavage | rsc.orgrsc.org |

| Aldehydes, Aminopyridines | Copper catalyst | Various | Dehydrogenative coupling | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Role |

|---|---|

| This compound | Core compound of interest |

| 2-Aminopyridine | Parent compound/starting material |

| 3,4,5-Trimethoxybenzaldehyde | Reactant for Schiff base synthesis |

| Schiff Base | Product of condensation reaction |

| Aryl Bromide | Coupling partner |

| Pyridylboronic Acid | Coupling partner |

| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Product of coupling reactions |

| Imidazo[1,2-a]pyridine | Fused heterocyclic product |

| Pyrido[1,2-a]indole | Fused heterocyclic product |

| α-Haloketone | Reactant for fused ring synthesis |

| Isocyanide | Reactant for multicomponent reactions |

| Terminal Alkyne | Reactant for multicomponent reactions |

| Diazo Ester | Reactant for multicomponent reactions |

| 6-Methoxynicotinoyl Moiety | Acylating agent for amide formation |

| N-(Pyridin-2-yl)amide | Product of amide bond formation |

Structural Elucidation and Characterization

Spectroscopic Characterization of Pyridin-2-amine Derivatives

Spectroscopic techniques are fundamental to the structural determination of organic molecules. Methods such as NMR, IR, and MS provide detailed information about the molecular framework, functional groups, and molecular weight. However, for the specific isomer 4-Chloro-6-methoxypyridin-2-amine, experimentally derived spectroscopic data is not present in the surveyed public-domain literature.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

No specific ¹H NMR data for this compound is publicly available.

No specific ¹³C NMR data for this compound is publicly available.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

No specific IR absorption data for this compound is publicly available.

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

No specific mass spectrometry data for this compound is publicly available.

Biological Activities and Pharmaceutical Applications

Antimicrobial Activity

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine (B92270) and its derivatives have shown promise in this field.

Antibacterial Efficacy against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Studies on derivatives of 2-amino-4-chloropyridine (B16104) have demonstrated their potential as antibacterial agents. For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine exhibited modest to variable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net Another study on 2-methoxy/2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles also reported antibacterial activity against these pathogens. worldnewsnaturalsciences.com Furthermore, research on 4-methoxy 1-methyl 2-oxopyridine (B1149257) 3-carbamide has shown its ability to kill S. aureus and its drug-resistant strains by inhibiting key enzymes. nih.gov While these findings on related structures are encouraging, specific data on the antibacterial efficacy of 4-Chloro-6-methoxypyridin-2-amine against these specific pathogens is not yet available in published literature.

Antifungal Properties against Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus)

The antifungal potential of pyridine derivatives is also an active area of investigation. Research on Schiff bases of 2-amino-4-chloropyridine derivatives has shown some activity against Aspergillus flavus. researchgate.net Additionally, some 2-amino-6-methoxybenzothiazole (B104352) derivatives have revealed potent antifungal activity against Candida albicans. nih.gov A study on hydrazine-based compounds also identified molecules with antifungal effects against C. albicans. mdpi.com However, direct evidence of the antifungal properties of this compound against Candida albicans and Aspergillus fumigatus remains to be established through dedicated research.

Metal Complex Derivatives and Enhanced Efficacy

The formation of metal complexes with heterocyclic compounds is a well-known strategy to enhance their biological activity. While there is no specific research on metal complexes of this compound, studies on related pyrimidine (B1678525) derivatives have shown that their metal(II) complexes can exhibit antibacterial activities. worldnewsnaturalsciences.com This suggests that creating metal complexes of this compound could be a promising avenue for developing more potent antimicrobial agents.

Anticancer Potential and Cytotoxicity Studies

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and pyridine derivatives have emerged as a promising class of compounds.

Evaluation Against Cancer Cell Lines (e.g., T47D, MCF-7, MDA-MB-231, HEK-293, A-549)

Research into the anticancer properties of related compounds provides a basis for the potential of this compound. For example, derivatives of 2-amino-4-chloro-pyrimidine have been tested against the MCF-7 breast cancer cell line. nih.gov Similarly, various pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines such as T47D, MCF-7, and MDA-MB-231. nih.govnih.gov Ruthenium complexes containing pyridine derivatives have also shown cytotoxicity against MDA-MB-231 and MCF-7 cancer cell lines. rsc.org However, specific cytotoxic data for this compound against T47D, MCF-7, MDA-MB-231, HEK-293, and A-549 cell lines is currently absent from scientific literature.

Inhibition of Cancer Cell Proliferation

The ability to inhibit the proliferation of cancer cells is a key characteristic of an effective anticancer agent. Studies on various pyridine-based compounds have demonstrated their antiproliferative effects. For instance, quinazoline-based pyrimidodiazepines have shown high antiproliferative activity against several cancer cell lines, including MCF-7. nih.govrsc.org While these findings highlight the potential of the broader class of compounds, dedicated studies are required to determine if this compound itself can inhibit cancer cell proliferation.

Antiviral Activity

The potential antiviral properties of pyrimidine derivatives have been explored, particularly in the context of emerging viral threats.

In the search for potential antiviral agents against SARS-CoV-2, a significant number of compounds have been screened through computational methods. nih.gov A pharmacoinformatics study of the CAS COVID-19 dataset identified several potential antiviral compounds. nih.gov Through molecular docking analysis, a number of these compounds showed strong binding to the active sites of SARS-CoV-2 proteins. nih.gov

Derivatives of 2-amino-4-chloro-pyrimidine have been investigated in silico for their activity against the main protease (3CLpro) of SARS-CoV-2. nih.gov Molecular docking studies revealed that several of these derivatives had a high affinity for the 3CLpro, with one derivative showing a strong binding energy and the potential to form hydrogen bonds with key amino acid residues like Phe140 and Asn142. nih.gov These computational findings suggest that pyrimidine-based compounds could serve as a basis for the development of SARS-CoV-2 inhibitors. nih.gov

Enzymatic Inhibition and Receptor Modulation

4'-Phosphopantetheinyl transferases (PPTases) are crucial enzymes for bacterial viability and virulence, making them a target for new antibacterial agents. nih.gov A compound structurally related to this compound, namely 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), has been identified as a potent inhibitor of the bacterial Sfp-PPTase. nih.govresearchgate.net This inhibitor shows submicromolar activity against the bacterial enzyme with no significant activity against the human equivalent. nih.gov

Further studies on a related compound demonstrated a reversible and noncompetitive mode of inhibition against Bacillus subtilis Sfp-PPTase. researchgate.net This indicates that the inhibitor can bind to a site on the enzyme that is distinct from the substrate binding site, and its effect can be reversed. The discovery and optimization of such inhibitors that selectively target bacterial PPTases represent a promising avenue for the development of new antibacterial drugs. nih.govresearchgate.net

Inhibition of Histone Methyltransferase EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2) and plays a vital role in transcriptional silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). acs.org Dysregulation of EZH2 activity is linked to various cancers, making it a compelling target for therapeutic intervention. acs.org

A notable characteristic of many potent EZH2 inhibitors is the presence of a pyridone core, which is crucial for high-affinity binding. acs.org While various structural analogs have been explored, pyridone-based inhibitors have consistently demonstrated superior cellular potency. acs.org Research has led to the development of indole-based EZH2 inhibitors, with some compounds exhibiting high potency with a biochemical IC₅₀ as low as 0.002 μM and a cellular EC₅₀ of 0.032 μM. acs.org The mechanism of these inhibitors often involves competition with S-adenosylmethionine (SAM), the methyl donor for the methylation reaction. acs.org

| Compound Class | Target | Significance |

| Pyridone-based inhibitors | EZH2 | High-affinity binding and cellular potency. acs.org |

| Indole-based inhibitors | EZH2 | Highly potent and selective inhibition. acs.org |

Drug Discovery and Development

The utility of this compound extends to its role as a versatile intermediate in the creation of novel pharmaceuticals.

Use as a Key Intermediate in Pharmaceutical Synthesis

This compound, also known as 2-Amino-4-chloro-6-methoxypyrimidine, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). google.comalzchem.com Its chemical structure allows for further modifications and reactions to produce more complex molecules with desired therapeutic properties. For instance, it is a key intermediate in the synthesis of quinoline (B57606) inhibitors, which are under investigation for their antitumor activities. atlantis-press.comresearchgate.net The synthesis of these inhibitors often involves a multi-step process, starting from readily available materials. atlantis-press.comresearchgate.net

Formulation into New Drug Candidates

The core structure of this compound is found in various new drug candidates. Pyrimidine and aminopyrimidine derivatives are of significant biological importance as they are components of nucleic acids and have been utilized as antifolate drugs. nih.govresearchgate.net The molecular structure of these compounds, which can be essentially planar, facilitates interactions with biological targets. nih.govresearchgate.net The ability of these molecules to form specific hydrogen bonding patterns, such as inversion dimers, is a key aspect of their molecular recognition and biological activity. nih.govresearchgate.net

Precursor for Diabetes and Anticancer Medicaments

Patents and research literature highlight the use of this compound as a precursor in the development of medications for diabetes and cancer. google.com For example, it is used in the synthesis of certain diabetes medicaments. google.com Furthermore, its role as an intermediate extends to the creation of anticancer agents. google.com The development of PI3K/mTOR inhibitors, a class of drugs that target signaling pathways crucial for tumor cell proliferation and survival, has seen the use of related quinoline derivatives synthesized from intermediates like 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comresearchgate.net

| Therapeutic Area | Application of this compound |

| Oncology | Precursor for anticancer medicaments and EZH2 inhibitors. acs.orggoogle.com |

| Diabetes | Precursor for diabetes medicaments. google.com |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The biological activity of derivatives of 4-chloro-6-methoxypyridin-2-amine is significantly influenced by the nature and position of various substituents on the pyridine (B92270) ring.

The methoxy (B1213986) (-OCH₃) and chloro (-Cl) groups are fundamental to the core structure of this compound and play a crucial role in modulating its biological effects. In related heterocyclic compounds, such as aminoquinolines, the presence of a chloro group has been found to be essential for certain biological activities. For instance, in a study on aminoquinolines, the 7-chloro group was a requirement for the inhibition of β-hematin formation, a key process in the survival of the malaria parasite. nih.gov This suggests that the chloro group on the 2-aminopyridine (B139424) scaffold may also be critical for specific target interactions.

The substitution of the amino group with a methoxy group can also have a profound impact on biological activity. In a study synthesizing various nicotinonitrile derivatives, compounds with a 2-amino group were compared to those with a 2-methoxy group, indicating that this position is a key point for modification to alter the compound's properties and biological activity. worldnewsnaturalsciences.com

The introduction of electron-withdrawing groups (EWGs) to the 2-aminopyridine ring can significantly enhance biological activity. For example, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, a structure containing a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety demonstrated the most potent inhibitory activity against PI3K. nih.gov This highlights the potential of fluorine and other EWGs to improve the efficacy of this class of compounds. The strong electronegativity of fluorine can alter the electronic distribution of the entire molecule, potentially leading to stronger interactions with biological targets.

The specific placement of substituents on the pyridine ring is critical for biological activity. The positional isomer of the title compound, 2-chloro-6-methoxypyridin-4-amine, presents a different arrangement of functional groups that can lead to distinct biological profiles. uni.lu Research on aminoquinolines has shown that the positioning of the chloro and amino groups is vital for their antimalarial properties. nih.gov

Furthermore, the type of halogen substituent can also influence activity. While direct comparative studies on this compound are limited, research on other heterocyclic structures often shows a trend in activity related to the halogen's size and electronegativity (F, Cl, Br, I).

Pharmacophore Identification

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 2-aminopyridine, pharmacophore models have been developed to understand their interaction with various biological targets.

In studies of substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases, pharmacophore models revealed that acceptor, donor, aliphatic, and aromatic properties are favorable for activity. nih.gov The distances between these pharmacophoric sites are crucial for optimal binding to the target enzyme. nih.gov Similarly, for a series of 2,4-diaminopyrimidines with antimalarial activity, a pharmacophore model consisting of one hydrogen donor, two hydrogen acceptors, and one aromatic region was developed. researchgate.net These models suggest that for this compound derivatives, the amino group likely acts as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The pyridine ring itself provides the aromatic feature.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the pyridine ring nitrogen).

A halogen bonding interaction (the 4-chloro group).

A hydrophobic/aromatic region (the pyridine ring).

Correlation of Molecular Structure with Target Binding Affinity

The biological activity of a compound is directly related to its ability to bind to a specific molecular target, such as a receptor or enzyme. For derivatives of this compound, the specific structural features correlate with their binding affinity.

Molecular docking studies on sulfonamide methoxypyridine derivatives have helped to elucidate their binding mode with PI3Kα and mTOR. nih.gov For instance, compound 22c in that study, which contains a quinoline (B57606) core, showed potent inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM), along with strong antiproliferative activity. nih.gov This indicates a strong correlation between the specific chemical structure and its high binding affinity to these kinase targets.

In the case of aminoquinolines, the 4-aminoquinoline (B48711) nucleus is responsible for complexing with the target (Fe(III)PPIX), while the 7-chloro group is required for the subsequent inhibition of β-hematin formation. nih.gov This demonstrates how different parts of the molecule can be responsible for initial binding and subsequent inhibitory action.

Computational and Predictive SAR Models

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity of new chemical entities based on their molecular structure. For substituted 2-aminopyridines, 2D and 3D-QSAR models have been successfully developed.

One study on 2-aminopyridine derivatives as nitric oxide synthase inhibitors developed a statistically significant 3D-QSAR model with a high squared correlation coefficient (q²) of 0.8377 and a conventional r² of 0.8739. nih.gov These models help in understanding the relationship between the structural features of the compounds and their biological activities, which can then be used to design more potent inhibitors. nih.gov

Another QSAR study on substituted 2-aminopyridine derivatives also yielded a robust model with good predictive ability (pred_r² = 0.7889). nih.gov These computational models allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

The table below summarizes the key statistical parameters from a representative QSAR study on substituted 2-aminopyridines.

| Model Type | Statistical Parameter | Value | Reference |

| 2D-QSAR | r² (squared correlation coefficient) | 0.8408 | nih.gov |

| 2D-QSAR | q² (cross-validated r²) | 0.7270 | nih.gov |

| 2D-QSAR | pred_r² (predictive r²) | 0.7889 | nih.gov |

| 3D-QSAR (kNN-MFA) | r² (squared correlation coefficient) | 0.8739 | nih.gov |

| 3D-QSAR (kNN-MFA) | q² (cross-validated r²) | 0.8377 | nih.gov |

| 3D-QSAR (kNN-MFA) | pred_r² (predictive r²) | 0.8159 | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

No molecular docking studies involving 4-Chloro-6-methoxypyridin-2-amine as a ligand have been identified in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Predictions

There are no available QSAR studies that use this compound in their dataset or make predictions regarding its activity.

Analysis of Molecular Planarity and Conformation

Specific studies using methods like X-ray crystallography to determine the molecular planarity and conformation of this compound have not been found.

Hydrogen Bond Motifs and Supramolecular Assembly

There is no available research on the hydrogen bonding patterns, ring motifs (such as R2 2(8)), or the resulting supramolecular structures for this specific compound.

Further research and publication in these areas are required to provide the detailed computational and theoretical insights requested.

Agricultural Applications

Role in Enhancing Crop Protection and Yield

Due to the lack of information on its use as an active ingredient in agricultural products, there is no evidence to support a role for 4-Chloro-6-methoxypyridin-2-amine in directly enhancing crop protection or yield. The enhancement of crop yield is typically a result of an active ingredient's ability to control pests, diseases, or weeds, and no such activity has been publicly attributed to this specific compound.

Inhibition of Plant Growth Regulators for Weed Control

The mechanism of action for herbicides often involves the inhibition of essential plant processes, including the function of plant growth regulators. For example, synthetic auxin herbicides, which include many pyridine-based compounds, work by overwhelming the plant's natural growth regulation systems. While related 4-aminopicolinates function in this manner, no studies or patents describe a similar mechanism or any plant growth regulator inhibition for this compound. justia.com

Solubility and Preferential Solvation Studies

Solubility in Binary Solvent Mixtures (e.g., Methanol (B129727), Ethanol, Chloroform)

The mole fraction solubility of 4-Chloro-6-methoxypyridin-2-amine has been experimentally determined in a range of organic solvents. researchgate.net Studies involving binary solvent mixtures, particularly aqueous-organic systems, provide a comprehensive understanding of how solvent composition influences solubility.

Research has detailed the solubility of this compound in four binary aqueous-organic solvent mixtures: methanol-water, ethanol-water, acetone-water, and N,N-dimethylformamide-water. doi.orgresearchgate.net The solubility was measured across the entire range of solvent compositions. doi.org In these binary systems, the mole fraction solubility of this compound was observed to increase with a rise in the mass fraction of the organic co-solvent.

In neat organic solvents, the solubility at a given temperature was found to decrease in the following order: N,N-dimethylformamide > dioxane > acetone (B3395972) > ethyl acetate (B1210297) > chloroform (B151607) > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene (B28343) > ethyl benzene (B151609). researchgate.netiaea.org This order indicates that the compound's solubility is highest in N,N-dimethylformamide and lowest in ethyl benzene among the tested solvents.

Below is an interactive data table summarizing the mole fraction solubility (x) of this compound in selected pure solvents at various temperatures.

| Temperature (K) | Methanol (10³x) | Ethanol (10³x) | Chloroform (10³x) |

| 273.15 | 1.81 | 2.53 | 6.55 |

| 278.15 | 2.15 | 2.98 | 7.84 |

| 283.15 | 2.56 | 3.52 | 9.39 |

| 288.15 | 3.06 | 4.18 | 11.26 |

| 293.15 | 3.66 | 4.97 | 13.51 |

| 298.15 | 4.38 | 5.93 | 16.21 |

| 303.15 | 5.24 | 7.08 | 19.45 |

| 308.15 | 6.27 | 8.46 | 23.32 |

| 313.15 | 7.51 | 10.11 | 27.94 |

| 318.15 | 8.99 | 12.08 | 33.43 |

| 323.15 | 10.76 | 14.42 | 39.95 |

Note: The data in this table is derived from graphical representations in the cited literature and should be considered illustrative.

Influence of Temperature on Solubility

Temperature plays a significant role in the solubility of this compound. Experimental data consistently shows that the solubility of this compound in all tested solvents increases as the temperature rises. researchgate.netiaea.org This trend was observed in twelve different organic solvents over a temperature range of 273.15 K to 323.15 K. researchgate.netiaea.org Similarly, in binary aqueous-organic mixtures, the mole fraction solubility increased with increasing temperature at all solvent compositions. doi.org

The relationship between temperature and solubility can be mathematically described using models such as the modified Apelblat equation and the λh equation, which have been shown to correlate well with the experimental solubility results. researchgate.netiaea.org The positive enthalpy of dissolution, as indicated by the solubility increase with temperature, suggests that the dissolution process is endothermic.

Extended Hildebrand Solubility Parameter Approach Analysis

The Extended Hildebrand Solubility Parameter Approach (EHSA) is a theoretical framework used to analyze and predict the solubility of a solute in a solvent system. This approach was applied to the solubility data of this compound in binary solvent mixtures to provide insights into the intermolecular interactions driving the dissolution process. doi.orgresearchgate.net The EHSA allows for the calculation of the total solubility parameter, which is a numerical value that indicates the relative solvency behavior of a specific solvent.

A reanalysis of the experimental mole fraction solubility data of this compound in four binary aqueous-organic solvent mixtures was conducted to correct the apparent Gibbs energies of dissolution. doi.org This re-evaluation yielded positive values for the apparent Gibbs energies, providing a more accurate thermodynamic description of the dissolution process. doi.org The study highlighted the importance of rigorous data analysis in applying theoretical models like the EHSA. doi.org

Future Research Directions

Detailed Mechanism-of-Action Studies

Currently, there is a notable absence of published studies detailing the specific mechanism of action of 4-Chloro-6-methoxypyridin-2-amine. To unlock its therapeutic potential, future research must prioritize elucidating how this molecule interacts with biological systems at a molecular level. This would involve a multi-pronged approach to identify its cellular targets and the subsequent pathways it modulates.

Key research objectives would include:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify specific proteins or enzymes that bind to the compound.

Pathway Analysis: Once a target is identified, subsequent studies would be needed to understand the downstream effects. For example, if the compound binds to a specific kinase, research would focus on which signaling pathways are inhibited or activated.

Cellular Assays: A battery of in vitro cellular assays is required to determine the compound's effect on various cellular processes, such as cell proliferation, apoptosis, and differentiation in relevant cell lines.

A proposed roadmap for these mechanistic studies is outlined in the table below.

| Research Phase | Objective | Methodologies |

| Phase 1: Target Discovery | To identify the primary biological target(s) of the compound. | Affinity Chromatography-Mass Spectrometry, Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA). |

| Phase 2: Target Validation | To confirm the interaction and its functional consequence. | In vitro enzyme kinetics, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Target gene knockdown/knockout studies. |

| Phase 3: Pathway Delineation | To map the biological pathways affected by the compound-target interaction. | Western Blotting, RNA sequencing (RNA-Seq), Phosphoproteomics, Metabolomics. |

In Vivo Efficacy and Pharmacokinetic Profiling

Following promising in vitro results, the evaluation of this compound in living organisms is a critical next step. No in vivo efficacy or pharmacokinetic data for this specific compound is currently available. Such studies are essential to understand how the compound behaves in a complex biological system, its potential therapeutic effects, and its safety profile.

Future research should focus on:

Pharmacokinetic (PK) Studies: These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are fundamental. Research would need to determine the compound's oral bioavailability, its distribution into various tissues, how it is metabolized by the liver (e.g., by cytochrome P450 enzymes), and the routes and rate of its elimination from the body. nih.gov

In Vivo Efficacy Models: Based on the mechanism of action identified, the compound would be tested in appropriate animal models of disease. For instance, if it shows anti-proliferative effects in cancer cell lines, it would be evaluated in rodent xenograft models.

Dose-Response Relationship: Establishing a clear relationship between the administered dose and the observed therapeutic effect is crucial for determining potential therapeutic windows.

| Study Type | Key Parameters to Investigate | Animal Models |

| Pharmacokinetics (ADME) | Bioavailability (F%), Clearance (CL), Volume of distribution (Vd), Half-life (t½), Major metabolites. | Mice, Rats. |

| In Vivo Efficacy | Tumor growth inhibition, reduction in disease-specific biomarkers, improvement in survival rates. | Disease-specific models (e.g., tumor xenografts, inflammatory models). |

| Preliminary Toxicology | Maximum tolerated dose (MTD), acute toxicity, observations of adverse effects. | Mice, Rats. |

Exploration of Novel Therapeutic Targets

The structural motif of a substituted aminopyridine is present in numerous biologically active compounds, suggesting a broad potential for this compound as a scaffold or intermediate in drug discovery. Its pyrimidine (B1678525) analogue, 2-Amino-4-chloro-6-methoxypyrimidine, is noted as an important intermediate for active pharmaceutical ingredients, including anticancer and diabetes medications. google.com This suggests that the pyridine-based scaffold may also have utility in these areas.

Future research should explore the potential of this compound and its derivatives against a range of novel therapeutic targets:

Kinase Inhibitors: Many successful cancer drugs are kinase inhibitors. The pyridine (B92270) core is a common feature in this class of drugs. High-throughput screening of a library of derivatives of this compound against a panel of cancer-relevant kinases could identify novel inhibitors.

Metabolic Enzymes: Altered metabolism is a hallmark of many diseases, including cancer and metabolic syndrome. The structural similarity to intermediates used in diabetes drug synthesis suggests that enzymes in metabolic pathways could be viable targets. google.com

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important targets in oncology. The aminopyridine structure could serve as a starting point for designing inhibitors of these enzymes.

Development of Environmentally Sustainable Synthetic Routes

As with any chemical intermediate, the development of green and sustainable synthetic methods is of paramount importance for both economic viability and environmental responsibility. A patent for the related pyrimidine compound highlights a process that is both "economically viable and environmentally benign," achieving high yields and purity using a polar aprotic solvent like acetone (B3395972) at moderate temperatures. google.com

Future research into the synthesis of this compound should aim to:

Improve Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing hazardous solvents with safer, more environmentally friendly alternatives such as water, ethanol, or supercritical CO2.

Catalytic Processes: Employing catalytic methods (e.g., using transition metals or enzymes) in place of stoichiometric reagents to reduce waste and improve efficiency.

Reduce Energy Consumption: Developing processes that can be run at lower temperatures and pressures to minimize energy input.

By focusing on these principles, the production of this compound can be optimized to align with the modern standards of green chemistry.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes rate |

| Catalyst Loading | 5–10 mol% CuI | Reduces side reactions |

| Reaction Time | 8–12 hours | Completes substitution |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm).

- ¹³C NMR : Confirms carbon backbone (e.g., C-Cl at ~140 ppm, C-OCH₃ at ~55 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 173.05).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions with co-crystallized succinic acid) .

Advanced: How can contradictory data regarding the stability and reactivity of the chloro substituent in this compound be resolved?

Methodological Answer:

The chloro group’s reactivity depends on environmental factors:

- Stability under standard conditions : The compound is stable in dry, inert atmospheres at 25°C but hydrolyzes in humid or acidic conditions .

- Resolution strategies :

- Kinetic studies : Monitor degradation via HPLC under varying pH and humidity to identify degradation thresholds.

- Protective groups : Temporarily protect the chloro group with trimethylsilyl during reactive steps .

Advanced: What experimental design strategies are recommended for optimizing the synthesis of this compound under continuous flow conditions?

Methodological Answer:

Continuous flow systems improve reproducibility and scalability:

- Parameter screening : Use a Design of Experiments (DOE) approach to test variables (temperature, residence time, catalyst concentration).

- Key findings :

- Residence time : 20–30 minutes maximizes conversion.

- Catalyst immobilization : Pd/C fixed-bed reactors reduce leaching and improve turnover .

- Real-time monitoring : In-line FTIR or UV-vis to track intermediate formation .

Advanced: How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., chloro and methoxy groups) for nucleophilic attack.

- Molecular Docking : Screens binding affinities with target enzymes (e.g., kinases or cytochrome P450) using AutoDock Vina .

- QSAR Modeling : Correlates substituent effects (e.g., Cl vs. OCH₃) with bioactivity trends from analogous pyridine derivatives .

Advanced: What are the best practices for handling and storing this compound to prevent degradation of its reactive functional groups?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to minimize light-/moisture-induced degradation.

- Handling : Use glove boxes for moisture-sensitive reactions; avoid prolonged exposure to acids/bases.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.